Ethyl 2-(hydroxyamino)benzoate

Description

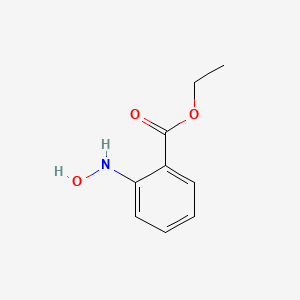

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(hydroxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(11)7-5-3-4-6-8(7)10-12/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGLDZCXDAKIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544090 | |

| Record name | Ethyl 2-(hydroxyamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38476-40-3 | |

| Record name | Ethyl 2-(hydroxyamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unassuming Precursor: A Technical Guide to Ethyl 2-(Hydroxyamino)benzoate

Prepared by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of Ethyl 2-(hydroxyamino)benzoate, a key chemical intermediate whose significance in modern medicinal chemistry, particularly in the development of novel therapeutics, is becoming increasingly apparent. While its direct applications are limited, its role as a precursor in the synthesis of complex pharmacologically active molecules makes a thorough understanding of its properties and handling essential for researchers in the field.

Chemical Identity and Nomenclature

Ethyl 2-(hydroxyamino)benzoate is a derivative of anthranilic acid, featuring both an ethyl ester and an N-hydroxyamino functional group. Establishing a clear and comprehensive identification of this compound is crucial for accurate literature searching and regulatory compliance.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | Ethyl 2-(hydroxyamino)benzoate |

| Synonym | N-hydroxyanthranilic acid ethyl ester |

| CAS Number | 22444-60-8 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NO |

| InChI Key | KLYOBKUEBNSIII-UHFFFAOYSA-N |

Note: While the CAS number 22444-60-8 is assigned to this compound, it is important to note that some literature and commercial sources may contain limited information under this identifier.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ethyl 2-(hydroxyamino)benzoate are not widely available in the public domain. However, based on its structure and data for analogous compounds, the following properties can be predicted. Researchers should independently verify these properties for their specific samples.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature. |

| Melting Point | Not reported. Expected to be a crystalline solid. |

| Boiling Point | Not reported. Likely to decompose upon heating. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Limited solubility in water is anticipated. |

| pKa | The N-hydroxyamino group will have both acidic and basic character. Specific pKa values are not available. |

Synthesis and Mechanism

The primary route to Ethyl 2-(hydroxyamino)benzoate is through the selective reduction of the corresponding nitro compound, ethyl 2-nitrobenzoate. The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the corresponding aniline (ethyl anthranilate).

Recommended Synthesis Protocol: Zinc-Mediated Reduction

A reliable method for the synthesis of Ethyl 2-(hydroxyamino)benzoate involves the reduction of ethyl 2-nitrobenzoate using zinc powder in the presence of ammonium chloride.[1] This method is advantageous as it is relatively mild and avoids the use of more hazardous or expensive reducing agents.

Reaction Scheme:

Figure 1: Synthesis of Ethyl 2-(hydroxyamino)benzoate.

Experimental Protocol:

-

To a stirring solution of ethyl 2-nitrobenzoate (1.0 eq) and ammonium chloride (2.5 eq) in a solvent mixture of tetrahydrofuran (THF) and water (1.2:1 v/v), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add zinc powder (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture at a temperature between 0 °C and 10 °C for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and dichloromethane (DCM).

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Zinc Powder: A mild reducing agent that can selectively reduce the nitro group to a hydroxylamine without significant formation of the corresponding amine.

-

Ammonium Chloride: Acts as a proton source in the reaction mixture, facilitating the reduction process.

-

THF/Water Solvent System: THF helps to solubilize the organic starting material, while water is necessary for the zinc-mediated reduction to proceed.

-

Low Temperature (0-10 °C): This is crucial to control the exothermicity of the reaction and to prevent over-reduction to the aniline byproduct.

Analytical Characterization

Due to the limited availability of published spectra for Ethyl 2-(hydroxyamino)benzoate, the following are predicted characteristic spectral features based on its structure. Researchers should use these as a guide for the interpretation of their own analytical data.

Table 3: Predicted Analytical Data

| Technique | Predicted Features |

| ¹H NMR | - Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).- Aromatic Protons: Four protons in the aromatic region (approx. 7.0-8.0 ppm) exhibiting splitting patterns consistent with a 1,2-disubstituted benzene ring.- N-OH and NH Protons: Broad singlets that may be exchangeable with D₂O. Their chemical shifts can be highly variable depending on the solvent and concentration. |

| ¹³C NMR | - Ester Carbonyl: A signal in the range of 165-170 ppm.- Aromatic Carbons: Six signals in the aromatic region (approx. 115-150 ppm).- Ethyl Ester Carbons: Signals for the CH₂ (around 61 ppm) and CH₃ (around 14 ppm) of the ethyl group. |

| Infrared (IR) | - N-H/O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.- C=O Stretching (Ester): A strong absorption band around 1700-1720 cm⁻¹.- Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.- Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound. |

Applications in Drug Development

The primary and most well-documented application of Ethyl 2-(hydroxyamino)benzoate is as a key intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.[1]

Role in HIF Prolyl Hydroxylase Inhibitor Synthesis

HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF to stabilize and activate the transcription of genes involved in erythropoiesis (red blood cell production), angiogenesis, and other adaptive responses.

HIF prolyl hydroxylase inhibitors are a class of drugs that mimic the hypoxic state by inhibiting PHD enzymes, thereby increasing the levels of HIF. This mechanism is being explored for the treatment of anemia, particularly in patients with chronic kidney disease.

Ethyl 2-(hydroxyamino)benzoate serves as a foundational building block for the synthesis of various quinoline-based and other heterocyclic HIF prolyl hydroxylase inhibitors.[1] The N-hydroxyamino group is a key pharmacophoric element in many of these inhibitors, as it can chelate the iron atom in the active site of the PHD enzyme.

Figure 2: Role of Ethyl 2-(hydroxyamino)benzoate in drug development.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-(hydroxyamino)benzoate is a valuable, albeit under-characterized, chemical intermediate. Its importance in the synthesis of a new generation of therapeutics, particularly HIF prolyl hydroxylase inhibitors, underscores the need for a comprehensive understanding of its properties. The synthetic protocol and contextual applications provided in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their research and development endeavors. It is anticipated that as the therapeutic potential of its derivatives continues to be explored, a more extensive body of literature on this unassuming precursor will emerge.

References

- WO2014102818A1 - Novel quinolone derivatives - Google P

Sources

Technical Guide: Oxyma Pure vs. Ethyl 2-(hydroxyamino)benzoate

The following technical guide provides an in-depth analysis comparing Oxyma (Oxyma Pure) and Ethyl 2-(hydroxyamino)benzoate .

Structural Divergence, Mechanistic Utility, and Application in Drug Development

Executive Summary

This guide serves as a critical disambiguation and technical comparison between two chemically distinct entities often confused due to nomenclature similarities (ethyl esters containing N-hydroxy functionalities).

-

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): The industry-standard, non-explosive peptide coupling additive used to suppress racemization and enhance reaction rates.

-

Ethyl 2-(hydroxyamino)benzoate: A synthetic building block (intermediate) derived from anthranilic acid, primarily used in the synthesis of heterocyclic scaffolds (e.g., quinolones) and not suitable as a peptide coupling additive.

This document details the physicochemical differences, mechanistic incompatibilities, and specific experimental protocols for their respective applications.

Part 1: Structural & Physicochemical Characterization[1]

The fundamental difference lies in the nitrogen oxidation state (Oxime vs. Hydroxylamine) and the electronic environment of the backbone (Cyanoacetate vs. Benzoate).

Comparative Data Table

| Feature | Oxyma Pure | Ethyl 2-(hydroxyamino)benzoate |

| CAS Number | 3849-21-6 | 38476-40-3 |

| IUPAC Name | Ethyl 2-cyano-2-(hydroxyimino)acetate | Ethyl 2-(hydroxyamino)benzoate |

| Functional Group | Oxime ( | N-Aryl Hydroxylamine ( |

| Core Skeleton | Aliphatic Cyanoacetate | Aromatic Anthranilate (Benzene ring) |

| Acidity (pKa) | 4.60 (Ideal for leaving group capacity) | ~5.8 - 7.0 (Estimated; insufficient for active ester formation) |

| Primary Role | Peptide Coupling Additive / Leaving Group | Synthetic Intermediate (Heterocycle synthesis) |

| Safety Profile | Non-explosive (DSC stable); potential HCN release | Potential Genotoxin (Ames positive risk class) |

Structural Analysis

-

Oxyma: Possesses an electron-withdrawing cyano group (

) adjacent to the oxime. This lowers the pKa of the oxime proton to 4.60, making the oxygen highly nucleophilic towards carbodiimides yet an excellent leaving group ( -

Ethyl 2-(hydroxyamino)benzoate: Contains an electron-rich aromatic ring. The hydroxylamine group is less acidic and more prone to oxidation (to nitroso) or condensation, lacking the "active ester" character required for peptide bond formation.

Part 2: Mechanistic Divergence (The "Why")

Oxyma in Peptide Synthesis (The Active Ester Pathway)

Oxyma functions by intercepting the highly reactive O-acylisourea intermediate formed by carbodiimides (DIC/EDC). This prevents the formation of the racemization-prone oxazolone intermediate.

Mechanism:

-

Protonation: Oxyma protonates the O-acylisourea.

-

Transacylation: The Oxyma anion attacks the carbonyl, forming an Oxyma-Active Ester .

-

Aminolysis: The amine component attacks the active ester, releasing Oxyma and forming the peptide bond.

Ethyl 2-(hydroxyamino)benzoate (The Cyclization Pathway)

This compound acts as a dinucleophile. It is typically used to build rings. If used in peptide synthesis, the nucleophilic nitrogen of the hydroxylamine would likely compete with the target amine, leading to irreversible capping of the carboxylic acid (side reaction) rather than activation.

Pathway Visualization (Graphviz)

Caption: Comparative reaction pathways. Oxyma facilitates transient activation (Blue), whereas Ethyl 2-(hydroxyamino)benzoate acts as a substrate/capping agent (Red).

Part 3: Experimental Protocols

Protocol A: Oxyma-Mediated Peptide Coupling

Application: Standard solid-phase peptide synthesis (SPPS). Objective: High-efficiency coupling with minimal racemization.

-

Reagent Preparation:

-

Dissolve Oxyma Pure (0.5 M) in DMF.

-

Dissolve DIC (Diisopropylcarbodiimide) (0.5 M) in DMF.

-

Note: Oxyma is stable in solution for days, unlike HOAt.

-

-

Activation:

-

Add the Amino Acid (5.0 equiv relative to resin loading).

-

Add Oxyma solution (5.0 equiv).

-

Add DIC solution (5.0 equiv).

-

Pre-activation: Allow to react for 2-3 minutes before adding to the resin (optional but recommended for difficult sequences).

-

-

Coupling:

-

Add the mixture to the resin-bound amine.

-

Agitate at Room Temperature for 30–60 minutes.

-

Monitoring: Verify coupling via Kaiser Test (Qualitative) or HPLC (Quantitative).

-

-

Wash:

-

Drain and wash resin with DMF (3x) and DCM (3x).

-

Protocol B: Utilization of Ethyl 2-(hydroxyamino)benzoate

Application: Synthesis of N-hydroxy-quinolones (Heterocycle formation). Objective: Cyclization via condensation.

-

Reactant Setup:

-

Dissolve Ethyl 2-(hydroxyamino)benzoate (1.0 equiv) in dry DMF or Ethanol.

-

Add an electrophile (e.g., Dimethyl acetylenedicarboxylate or an activated acid chloride) (1.1 equiv).

-

-

Cyclization:

-

If using an acid chloride: Add a mild base (

or TEA). -

Heat the reaction mixture to 60–80°C to promote cyclization (dehydration/alcohol elimination).

-

-

Workup:

-

Dilute with water to precipitate the product or extract with Ethyl Acetate.

-

Safety Note: N-hydroxy compounds can be mutagenic. Handle with double gloves and in a fume hood.

-

Part 4: Safety & Toxicology Comparison

Explosivity (The HOBt Factor)

-

Oxyma: Developed specifically to replace HOBt. HOBt is autocatalytic and explosive in dry form. Oxyma shows no explosive propagation in DSC (Differential Scanning Calorimetry) tests, making it safe for transport and scale-up.

-

Ethyl 2-(hydroxyamino)benzoate: Not classified as an explosive, but thermal stability of N-hydroxy compounds is generally lower than their parent amines.

Genotoxicity

-

Oxyma: Generally considered safe for handling, though reaction with DIC can generate small amounts of HCN (Hydrogen Cyanide). Mitigation: Use DIC/Oxyma in a well-ventilated hood.

-

Ethyl 2-(hydroxyamino)benzoate: Belongs to the class of N-aryl hydroxylamines . These are often metabolic precursors to nitroso compounds, which are known DNA alkylating agents. It should be treated as a potential genotoxic impurity (PGI) until proven otherwise via Ames testing.

Part 5: References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

-

PubChem Compound Summary. "Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)". National Center for Biotechnology Information.

-

PubChem Compound Summary. "Ethyl 2-(hydroxyamino)benzoate". National Center for Biotechnology Information.

-

Sigma-Aldrich. "Oxyma Pure Product Specification & Safety Data Sheet".

Methodological & Application

Application Note & Protocol: Selective Reduction of Ethyl 2-Nitrobenzoate to Ethyl Anthranilate using Zinc and Ammonium Chloride

Introduction: The Strategic Importance of Nitroarene Reduction

The transformation of aromatic nitro compounds into their corresponding primary amines is a cornerstone of modern organic synthesis. This reduction is arguably one of the most critical pathways for introducing an amino group onto an aromatic ring, paving the way for the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The resulting product of the title reaction, ethyl 2-aminobenzoate (commonly known as ethyl anthranilate), is a valuable molecule in its own right. It serves as a key building block in the synthesis of various pharmaceuticals and is widely utilized in the fragrance and flavor industry for its characteristic grape-like aroma.[1][2]

While numerous methods exist for nitro group reduction, many employ harsh reagents, expensive catalysts, or high-pressure hydrogenation, creating challenges related to cost, safety, and functional group compatibility.[3] The use of zinc metal in the presence of aqueous ammonium chloride presents a robust, cost-effective, and exceptionally mild alternative. This system demonstrates high chemoselectivity, making it ideal for substrates bearing sensitive functional groups, such as the ester moiety in ethyl 2-nitrobenzoate, which could be compromised under strongly acidic or basic conditions. This document provides an in-depth guide to the mechanism, practical application, and optimization of this essential synthetic transformation.

Scientific Rationale and Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Zn/NH₄Cl system operates through a well-understood, yet elegant, electrochemical process.

The Causality Behind Reagent Selection

-

Zinc (Zn) as the Reducing Agent: Zinc is an inexpensive, readily available metal that acts as the electron source for the reduction. In the reaction, elemental zinc is oxidized (Zn → Zn²⁺ + 2e⁻), releasing the electrons necessary to reduce the nitro group. Its moderate reactivity is key; it is potent enough to reduce the nitro group but generally not reactive enough to reduce more robust functional groups like esters or ketones under these conditions.[4]

-

Ammonium Chloride (NH₄Cl) as the Proton Donor and Electrolyte: The role of ammonium chloride is multifaceted and critical for the reaction's success.

-

Controlled Proton Source: The reduction of a nitro group to an amine is a six-electron, six-proton process. Ammonium chloride, through the equilibrium of the ammonium ion in water (NH₄⁺ ⇌ NH₃ + H⁺), provides a steady, buffered source of protons. This maintains a near-neutral pH, which is crucial for preventing the acid-catalyzed hydrolysis of the ethyl ester group.[5]

-

Electrolyte & Surface Activation: The reaction is essentially an electrolytic process occurring on the surface of the zinc metal.[5][6] Ammonium chloride serves as an electrolyte, facilitating electron transfer. Furthermore, the chloride ions (Cl⁻) can help to disrupt the passivating layer of zinc oxide on the metal surface, ensuring a continuously active surface for the reaction to proceed.[7] The reaction often fails to proceed in the absence of ammonium chloride, highlighting its essential role.

-

The Stepwise Reduction Pathway

The reduction of a nitroarene to an aniline does not occur in a single step but proceeds through a series of two-electron intermediates.[3] Understanding this pathway helps explain potential byproducts and how to ensure the reaction goes to completion.

Caption: Stepwise reduction of a nitroarene to an aniline.

Under the mild conditions provided by Zn/NH₄Cl, the reaction is driven to the final aniline product. In contrast, under certain conditions, the reaction can be stopped at the hydroxylamine stage.[8] The complete conversion to ethyl anthranilate is a testament to the reliability of this protocol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis of ethyl anthranilate.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 2-nitrobenzoate | Round-bottom flask (250 mL) |

| Zinc dust (<10 micron, activated) | Reflux condenser |

| Ammonium chloride (NH₄Cl) | Magnetic stirrer and stir bar |

| Ethanol (95% or absolute) | Heating mantle with temperature control |

| Deionized Water | Separatory funnel (500 mL) |

| Ethyl acetate (EtOAc) | Buchner funnel and filter flask |

| Celite® 545 (or equivalent) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Beakers, Erlenmeyer flasks |

| Saturated NaCl solution (Brine) | TLC plates (silica gel) and chamber |

Quantitative Data Summary

| Parameter | Value | Molar Ratio (vs. Substrate) |

| Ethyl 2-nitrobenzoate | 5.00 g (25.6 mmol) | 1.0 |

| Ammonium Chloride | 6.85 g (128 mmol) | 5.0 |

| Zinc Dust | 8.37 g (128 mmol) | 5.0 |

| Ethanol | 75 mL | - |

| Water | 25 mL | - |

| Reaction Conditions | ||

| Temperature | 60-65 °C | - |

| Time | 2-4 hours (monitor by TLC) | - |

| Expected Yield | ||

| Theoretical Yield | 4.23 g | - |

| Typical Isolated Yield | 3.6 - 4.0 g (85-95%) | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-nitrobenzoate (5.00 g), ammonium chloride (6.85 g), ethanol (75 mL), and deionized water (25 mL).

-

Initiation of Reduction: Begin vigorous stirring to form a suspension. Gently heat the mixture to approximately 60 °C using a heating mantle.

-

Addition of Zinc: Once the temperature is stable, begin adding the zinc dust (8.37 g) in small portions over 20-30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux and a temperature between 60-65 °C.

-

Reaction Monitoring: After the final addition of zinc, maintain the reaction at 60-65 °C with vigorous stirring. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: Allow the reaction mixture to cool to room temperature. Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Buchner funnel. Wet the Celite pad with a small amount of ethyl acetate. Filter the reaction mixture through the Celite pad to remove excess zinc and inorganic salts.[9]

-

Workup - Rinsing: Wash the reaction flask and the Celite pad with ethyl acetate (2 x 30 mL) to ensure all the product is collected in the filtrate.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the bulk of the solvents (ethanol and ethyl acetate) using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield ethyl anthranilate as a colorless to pale yellow oil. The product is often of high purity at this stage.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl Anthranilate.

Safety and Troubleshooting

-

Safety: Perform the reaction in a well-ventilated fume hood. Zinc dust is flammable; keep it away from ignition sources. The reaction is exothermic and may produce hydrogen gas; ensure adequate venting. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Troubleshooting:

-

Stalled or Incomplete Reaction: If TLC shows significant starting material after 4 hours, the zinc may be passivated. Try adding a small additional portion of zinc dust. Ensure stirring is vigorous enough to keep the zinc suspended.

-

Low Isolated Yield: Inefficient extraction is a common cause. Ensure thorough mixing during the extraction steps. Inadequate washing of the Celite pad can also lead to product loss.

-

References

-

Vedantu. (n.d.). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of hydroxylaminobenzene [PREPRINT]. Retrieved from [Link]

-

Quora. (2015, December 30). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form?. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc ammonium chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). US4865831A - Recovery of zinc and ammonium chloride.

-

ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

- Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(8), 1755-1756.

-

National Institutes of Health. (n.d.). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium | Request PDF. Retrieved from [Link]

-

ShangHai QiGuang. (2023, December 25). preparation of ethyl anthranilate_industrial additives. Retrieved from [Link]

- Google Patents. (n.d.). US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof.

-

The Good Scents Company. (n.d.). ethyl anthranilate, 87-25-2. Retrieved from [Link]

Sources

- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 2. ethyl anthranilate, 87-25-2 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE [vedantu.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Zinc ammonium chloride - Wikipedia [en.wikipedia.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Selective Synthesis of Ethyl N-hydroxyanthranilate via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of ethyl N-hydroxyanthranilate (ethyl 2-(hydroxyamino)benzoate) through the selective catalytic hydrogenation of ethyl 2-nitrobenzoate. N-Arylhydroxylamines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This application note details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

N-Arylhydroxylamines are a class of organic compounds that serve as important precursors in a variety of chemical transformations. Their utility is often hampered by their inherent instability and the challenge of their selective synthesis. The reduction of nitroarenes typically proceeds to the corresponding aniline. However, by carefully controlling the reaction conditions, it is possible to isolate the intermediate hydroxylamine. This application note focuses on the selective synthesis of ethyl N-hydroxyanthranilate, a valuable building block in medicinal chemistry. The described method utilizes a heterogeneous catalytic hydrogenation approach, offering a scalable and efficient route to this important intermediate.

Reaction Mechanism and Selectivity

The catalytic hydrogenation of a nitroarene to an aniline is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1]

Caption: Stepwise reduction of a nitroarene.

The key to selectively obtaining the N-arylhydroxylamine is to accelerate the first two reduction steps while inhibiting the final reduction to the aniline.[1] Several strategies can be employed to achieve this selectivity:

-

Catalyst Choice: Platinum-based catalysts, such as platinum on carbon (Pt/C), have shown good selectivity for hydroxylamine formation in some cases.[1]

-

Additives: The addition of catalyst modifiers or inhibitors can dramatically influence the reaction pathway. For instance, dimethyl sulfoxide (DMSO) has been reported to inhibit the further reduction of the hydroxylamine to the aniline. Amines, such as triethylamine, can act as promoters for the initial reduction steps. 4-(Dimethylamino)pyridine (DMAP) has also been shown to be an effective additive for preventing over-reduction by blocking the adsorption of the hydroxylamine product onto the catalyst surface.[2]

-

Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can also favor the formation of the hydroxylamine intermediate.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, ethyl 2-nitrobenzoate, and its subsequent selective hydrogenation to ethyl N-hydroxyanthranilate.

Part 1: Synthesis of Ethyl 2-Nitrobenzoate

This protocol is adapted from a known esterification procedure.[3]

Caption: Workflow for the synthesis of ethyl 2-nitrobenzoate.

Materials:

-

2-Nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-nitrobenzoic acid (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Characterization of Ethyl 2-Nitrobenzoate:

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol [4] |

| Appearance | Colorless to pale yellow solid or liquid[5] |

| Melting Point | 26-30 °C[5] |

| Boiling Point | 172-174 °C at 18 mmHg[5] |

Part 2: Selective Hydrogenation to Ethyl N-hydroxyanthranilate

This protocol is a generalized procedure based on selective hydrogenation methods for nitroarenes.[1][2] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Safety Precautions:

-

Catalytic hydrogenation reactions should always be conducted in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are pyrophoric, especially after use. Handle the catalyst under a blanket of inert gas (e.g., nitrogen or argon) and do not allow the dry catalyst to come into contact with air. The filter cake should be kept wet with water and disposed of in a designated waste container.

Materials:

-

Ethyl 2-nitrobenzoate

-

10% Platinum on carbon (Pt/C) or 10% Palladium on carbon (Pd/C)

-

Ethyl acetate or Ethanol

-

Triethylamine (optional, as a promoter)

-

Dimethyl sulfoxide (DMSO, as an inhibitor of over-reduction)

-

Hydrogen gas

-

Nitrogen or Argon gas

-

Celite®

Procedure:

-

Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

-

To the reaction vessel, add ethyl 2-nitrobenzoate (1 equivalent) and the solvent (e.g., ethyl acetate or ethanol).

-

Add the desired additives, such as triethylamine (0.1 equivalents) and DMSO (1-2 equivalents).

-

Under a stream of nitrogen or argon, carefully add the Pt/C or Pd/C catalyst (1-5 mol%).

-

Seal the reaction vessel, and then purge with nitrogen or argon three times, followed by purging with hydrogen three times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen balloon for atmospheric pressure hydrogenation.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, carefully vent the hydrogen and purge the system with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: Keep the filter cake wet to prevent ignition.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude ethyl N-hydroxyanthranilate is often unstable and may require immediate use or careful purification.[6] Purification can be attempted by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6] It is crucial to handle the purified product under an inert atmosphere and store it at low temperatures to prevent decomposition.

Characterization of Ethyl N-hydroxyanthranilate:

| Property | Predicted/Estimated Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol [7] |

| Appearance | Expected to be a solid or oil |

| ¹H NMR (Predicted) | Aromatic protons (4H), -NHOH proton (1H, broad), -OCH₂CH₃ quartet (2H), -OCH₂CH₃ triplet (3H) |

| ¹³C NMR (Predicted) | Aromatic carbons, ester carbonyl carbon, -OCH₂ and -CH₃ carbons |

| IR Spectroscopy (Predicted) | N-H and O-H stretching bands, C=O stretching of the ester, aromatic C-H and C=C bands |

Summary of Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| Catalyst | 10% Pt/C or 10% Pd/C | Platinum catalysts have shown good selectivity for hydroxylamine formation. |

| Catalyst Loading | 1-5 mol% | A lower catalyst loading can sometimes improve selectivity. |

| Solvent | Ethyl acetate, Ethanol | Common solvents for hydrogenation that dissolve the starting material well. |

| Hydrogen Pressure | 1-4 atm (or balloon) | Lower pressures generally favor partial reduction. |

| Temperature | Room Temperature | To minimize over-reduction and decomposition of the product. |

| Additives | DMSO (1-2 eq.), Triethylamine (0.1 eq.) | DMSO inhibits over-reduction to the amine, while triethylamine can promote the initial reduction steps. |

Conclusion

The selective catalytic hydrogenation of ethyl 2-nitrobenzoate presents a viable route for the synthesis of ethyl N-hydroxyanthranilate. By carefully selecting the catalyst and employing additives to control the reaction pathway, it is possible to achieve a high degree of selectivity for the desired hydroxylamine product. The protocols and information provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][8]diazepin-2-ylamino)benzoate. Retrieved from [Link]

-

Takenaka, Y., Kiyosu, T., Choi, J. C., Sakakura, T., & Yasuda, H. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 11(9), 1385-1390. Retrieved from [Link]

-

Chen, J., Liu, Y., & Li, G. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3019. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(hydroxyamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation and Catalytic Reduction of 3-Nitrobutyl-2 p-Nitrobenzoate. Retrieved from [Link]

-

Forrest, G., & Smith, R. A. (2001). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. Journal of Neurochemistry, 78(5), 1135-1145. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates.

-

Ramishvili, T., Kapanadze, E., Kordzakhia, T., Mirdzveli, N., & Kakhiani, K. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 253-267. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PubMed Central. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Ethyl N-methylanthranilate. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 33: N-Arylhydroxylamines. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of highly selective lysosomal markers by coupling 2-(2′-hydroxyphenyl)benzothiazole (HBT) with benzothiazolium cyanine (Cy): the impact of substituents on selectivity and optical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central. Retrieved from [Link]

-

ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyanthranilic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-methylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-ethylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-nitrobenzoate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Ethyl 3-(hydroxyamino)benzoate | C9H11NO3 | CID 59689645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 1-Hydroxy-Quinazolinediones via Cyclization of Ethyl 2-(Hydroxyamino)benzoate

Abstract

This document provides a comprehensive guide for the synthesis of 1-hydroxy-quinazoline-2,4-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocol details a two-step synthetic route commencing with the selective reduction of ethyl 2-nitrobenzoate to ethyl 2-(hydroxyamino)benzoate, followed by an efficient intramolecular cyclization using triphosgene. This guide is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step experimental procedures but also in-depth explanations of the underlying chemical principles and mechanistic insights to ensure robust and reproducible outcomes.

Introduction: The Significance of 1-Hydroxy-Quinazolinediones

Quinazoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The quinazolinone core, in particular, is found in numerous natural products and clinically used drugs.[3] The introduction of a hydroxyl group at the N-1 position of the quinazolinedione ring system can significantly modulate the molecule's pharmacological profile, potentially enhancing its therapeutic efficacy or introducing novel biological activities. These N-hydroxy derivatives are of particular interest as potential metal-ion chelators and may exhibit unique mechanisms of action.[4]

This guide focuses on a reliable and accessible synthetic pathway to 1-hydroxy-quinazoline-2,4-diones, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Chemical Theory and Mechanism

The synthesis of 1-hydroxy-quinazoline-2,4-diones from ethyl 2-nitrobenzoate is a two-stage process:

Stage 1: Selective Reduction of a Nitro Group to a Hydroxylamine

The initial step involves the selective reduction of the nitro group of ethyl 2-nitrobenzoate to a hydroxyamino group. While various reducing agents can achieve this transformation, a common and effective method employs zinc dust in a mildly acidic medium.[5][6] The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps. Careful control of reaction conditions is crucial to prevent over-reduction to the corresponding amine.

Stage 2: Intramolecular Cyclization with Triphosgene

The subsequent and key step is the intramolecular cyclization of the resulting ethyl 2-(hydroxyamino)benzoate to form the 1-hydroxy-quinazolinedione ring. Triphosgene, a safer solid equivalent of the highly toxic phosgene gas, serves as an efficient carbonylating agent for this transformation.[7]

The proposed mechanism for the cyclization is as follows:

-

Activation of Triphosgene: Triphosgene exists in equilibrium with phosgene in solution.

-

Formation of an Intermediate: The hydroxylamino group of ethyl 2-(hydroxyamino)benzoate acts as a nucleophile, attacking a carbonyl carbon of phosgene (or its equivalent from triphosgene).

-

Intramolecular Acylation: The adjacent amino group then undergoes an intramolecular nucleophilic attack on the newly formed carbonyl group, leading to the formation of the six-membered ring.

-

Elimination and Aromatization: Subsequent elimination of ethanol and HCl drives the reaction to completion, yielding the stable 1-hydroxy-quinazoline-2,4-dione.

Experimental Protocols

Synthesis of Ethyl 2-(hydroxyamino)benzoate

This protocol is adapted from established methods for the selective reduction of nitroarenes.[5][8]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-nitrobenzoate | 195.16 | 10.0 g | 0.051 |

| Zinc dust (<10 µm) | 65.38 | 10.0 g | 0.153 |

| Ammonium chloride | 53.49 | 1.37 g | 0.026 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-nitrobenzoate (10.0 g, 0.051 mol) and ethanol (100 mL).

-

In a separate beaker, dissolve ammonium chloride (1.37 g, 0.026 mol) in water (20 mL).

-

Add the ammonium chloride solution to the ethanolic solution of ethyl 2-nitrobenzoate and stir the mixture at room temperature.

-

Gradually add zinc dust (10.0 g, 0.153 mol) to the reaction mixture in small portions over 30 minutes. The addition is exothermic, and the reaction temperature should be monitored.

-

After the addition of zinc is complete, heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc and zinc oxide.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

To the resulting aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-(hydroxyamino)benzoate as a crude product, which can be used in the next step without further purification.

Cyclization to 1-Hydroxy-quinazoline-2,4-dione

This protocol utilizes triphosgene for the cyclization of the synthesized ethyl 2-(hydroxyamino)benzoate.[7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(hydroxyamino)benzoate | 181.18 | ~9.2 g (from previous step) | ~0.051 |

| Triphosgene | 296.75 | 5.0 g | 0.017 |

| Toluene | 92.14 | 150 mL | - |

| Triethylamine | 101.19 | 14.2 mL | 0.102 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

Caution: Triphosgene is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve the crude ethyl 2-(hydroxyamino)benzoate (~9.2 g, ~0.051 mol) in toluene (150 mL).

-

In a separate flask, carefully dissolve triphosgene (5.0 g, 0.017 mol) in toluene (50 mL).

-

Add the triphosgene solution to the dropping funnel.

-

Slowly add the triphosgene solution to the stirred solution of ethyl 2-(hydroxyamino)benzoate at room temperature over a period of 30 minutes.

-

After the addition is complete, add triethylamine (14.2 mL, 0.102 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to afford 1-hydroxy-quinazoline-2,4-dione as a solid.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Characterization and Validation

The identity and purity of the synthesized 1-hydroxy-quinazoline-2,4-dione should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, and a broad singlet for the N-OH proton. |

| ¹³C NMR | Carbonyl carbons in the range of 150-165 ppm, and aromatic carbons in the range of 115-140 ppm. |

| FT-IR (cm⁻¹) | C=O stretching vibrations around 1650-1720 cm⁻¹, N-H/O-H stretching around 3200-3400 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of 1-hydroxy-quinazoline-2,4-dione. |

Safety and Handling

-

Ethyl 2-nitrobenzoate: Irritant. Handle with gloves and safety glasses.

-

Zinc dust: Flammable solid. Avoid creating dust clouds.

-

Triphosgene: Highly toxic and corrosive. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Work with a quenching solution (e.g., sodium bicarbonate) readily available.

-

Toluene: Flammable and toxic. Use in a well-ventilated area.

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- Li, L., Marolla, T. V., & Spain, J. C. (2007). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. Industrial & Engineering Chemistry Research.

- Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules.

- Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives.

- Chong, S., et al. (2011). Ultrasound/Zn0 for aqueous 4-nitrobenzoic acid degradation. Environmental Science and Technology.

- Coppola, G. M., et al. (1981). 3-Substituted 1-hydroxy-2,4(1H,3H)-quinazolinediones and related derivatives. Journal of Heterocyclic Chemistry.

- Gowda, D. C., Mahesh, B., & Gowda, S. (2001). Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds.

- He, J., & Hertweck, C. (2004). Biosynthetic origin of the rare nitroaryl moiety of the polyketide antibiotic aureothin: involvement of an unprecedented N-oxygenase. Journal of the American Chemical Society.

- Ju, J., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

- Li, J., et al. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry.

- Pal'chikov, V. A. (2010). Effects of cis- and trans-relative stereochemistry in 1,2-aminoalcohols toward cyclization using diastereomeric sulfolanes. Russian Journal of Organic Chemistry.

- Kshirsagar, U. A. (2015). Recent developments in the chemistry of quinazolinone alkaloids. Organic & Biomolecular Chemistry.

- Wang, L., et al. (2012). A decade review of triphosgene and its applications in organic reactions. Tetrahedron.

- Xiao, D., et al. (2024). A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6. Journal of Fungi.

- Zareef, M., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science.

- Zengin, G., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- Wang, J., et al. (2006). A new method for the synthesis of quinazolinones from 2-aminobenzamides using a mixture of triphosgene and molecular iodine. Synlett.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

Application Note: N-Hydroxyanthranilic Acid Ethyl Ester in Heterocycle Formation

This Application Note is designed for researchers and drug development professionals. It details the synthesis and application of N-hydroxyanthranilic acid ethyl ester (chemically defined as Ethyl 2-(hydroxyamino)benzoate ), a versatile yet underutilized scaffold for generating N-oxide functionalized heterocycles.

Executive Summary & Chemical Rationale

In the landscape of heterocyclic chemistry, Ethyl 2-(hydroxyamino)benzoate (often referred to as N-hydroxyanthranilic acid ethyl ester) represents a "privileged structure" due to its unique bifunctional reactivity. Unlike standard anthranilates, the N-hydroxy moiety introduces an alpha-effect nucleophile capable of accessing oxidation states and cyclization modes unavailable to the parent amine.

This guide focuses on two primary distinct pathways:

-

Condensation with Aldehydes: Yielding Quinazoline-3-oxides via a nitrone intermediate.

-

Cyclization with C1 synthons (Orthoesters/Formamide): Yielding 1-Hydroxyquinazolin-4-ones (cyclic hydroxamic acids).

These heterocycles are critical pharmacophores, often exhibiting superior metabolic stability and biological activity compared to their deoxygenated counterparts.

Preparation of the Reagent

Commercially available sources of Ethyl 2-(hydroxyamino)benzoate can be impure due to oxidation. For reproducible results, in situ preparation or fresh synthesis via the partial reduction of ethyl 2-nitrobenzoate is recommended.

Protocol A: Zinc-Mediated Partial Reduction

Objective: Selective reduction of Ethyl 2-nitrobenzoate to Ethyl 2-(hydroxyamino)benzoate without over-reduction to the amine.

Reagents:

-

Ethyl 2-nitrobenzoate (1.0 equiv)

-

Zinc powder (2.5 equiv)

-

Ammonium Chloride (saturated aq. solution)

-

THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Dissolution: Dissolve Ethyl 2-nitrobenzoate (10 mmol) in THF (30 mL).

-

Buffer Addition: Add saturated aqueous NH₄Cl (10 mL) and cool the mixture to 0°C in an ice bath.

-

Controlled Reduction: Add Zinc powder (25 mmol) portion-wise over 15 minutes. Crucial: Vigorous stirring is required to prevent clumping.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The hydroxylamine intermediate usually appears as a distinct spot with lower Rf than the nitro starting material but higher than the amine.

-

Work-up: Once conversion is complete (typically 1-2 hours), filter the mixture through a Celite pad to remove zinc salts. Wash the pad with EtOAc.

-

Isolation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Storage: The product is a pale yellow solid/oil. Use immediately or store under inert atmosphere at -20°C to prevent disproportionation to the nitroso/amine derivatives.

Application 1: Synthesis of Quinazoline-3-Oxides

This pathway leverages the N-hydroxy group to form a nitrone intermediate, which then undergoes intramolecular cyclization.

Mechanism

The reaction proceeds via the condensation of the N-hydroxy amine with an aldehyde to form a nitrone . The nitrone oxygen (or nitrogen, depending on conditions) attacks the ester carbonyl, followed by elimination of ethanol.

Caption: Pathway from N-hydroxy ester to Quinazoline-3-oxide via nitrone condensation.

Experimental Protocol

Reagents:

-

Ethyl 2-(hydroxyamino)benzoate (1.0 equiv)

-

Aromatic Aldehyde (1.1 equiv)

-

Ethanol (Solvent)

-

Catalytic p-TsOH (optional, 5 mol%)

Procedure:

-

Mix: In a round-bottom flask, combine the hydroxylamine ester (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

-

Observation: A precipitate often forms as the product crystallizes out of the hot solution.

-

Purification: Cool to room temperature. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Hexane.

-

Validation: The product is characterized by the absence of the ester ethyl signals in NMR and the presence of the N-oxide functionality (often confirmed by Mass Spec M+16 relative to quinazoline).

Application 2: Synthesis of 1-Hydroxyquinazolin-4-ones

Reaction with orthoesters (e.g., triethyl orthoformate) yields the cyclic hydroxamic acid, a core structure in many antibacterial agents.

Experimental Protocol

Reagents:

-

Ethyl 2-(hydroxyamino)benzoate (1.0 equiv)

-

Triethyl Orthoformate (TEOF) (Excess or as solvent)

-

Catalytic Acid (e.g., H₂SO₄, 1 drop)

Procedure:

-

Conditioning: Dissolve the ester in TEOF (5-10 equiv).

-

Cyclization: Add a catalytic amount of H₂SO₄ or p-TsOH.[1] Heat to 100°C for 4 hours.

-

Work-up: Evaporate excess TEOF under reduced pressure.

-

Isolation: Triturate the residue with diethyl ether to yield the 1-hydroxyquinazolin-4(1H)-one as a solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Over-reduction to amine | Reduce reaction time; ensure temperature stays <10°C; add Zn slowly. |

| No Cyclization (Protocol 1) | Nitrone hydrolysis | Use anhydrous ethanol; add molecular sieves to trap water. |

| Product is Oily | Mixed isomers/impurities | Recrystallize from EtOH/DMF mixtures; check purity of starting aldehyde. |

| Red Coloration | Oxidation to Nitroso | Run reaction under Nitrogen/Argon atmosphere; degas solvents. |

References

-

Preparation of Ethyl 2-(hydroxyamino)benzoate: WO2014102818A1 - Novel quinolone derivatives. (2014). Google Patents. Link

-

Quinazoline-3-oxide Chemistry: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules. Link

-

General Quinazolinone Synthesis: Synthesis of 4(3H)–quinazolinones by cyclocondensation. (2016). ResearchGate. Link

-

Anthranilic Acid Heterocycles: Synthesis of heterocycles from anthranilic acid and its derivatives. (2017). DiVA Portal. Link

-

N-Formylation & Cyclization: Formylation of Amines. (2012). PMC. Link

Sources

Troubleshooting & Optimization

Preventing over-reduction of ethyl 2-nitrobenzoate to ethyl anthranilate

Technical Support Center: Selective Reduction of Ethyl 2-Nitrobenzoate

Welcome to the technical support center for the selective reduction of ethyl 2-nitrobenzoate to ethyl anthranilate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve high yields and purity in your synthesis.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the process is not without its challenges. The reaction proceeds through several intermediates, and stopping at the desired amine stage without further reduction or the formation of side products requires careful control of reaction conditions. This guide provides the expertise and practical insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of ethyl 2-nitrobenzoate.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

An incomplete reaction is a frequent issue. Here’s a systematic approach to diagnose and solve the problem:

-

Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is crucial.

-

Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning. Ensure you are using a fresh or high-quality catalyst. The loading of the catalyst might also be insufficient; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

-

Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important factors. Use finely powdered metal and consider activation if required. The concentration of the acid is also critical for the reaction rate.[1]

-

Other Reducing Agents: Reagents like sodium dithionite can decompose during storage. Always use fresh, high-quality reagents.[1]

-

-

Solvent and Solubility: Poor solubility of ethyl 2-nitrobenzoate can significantly limit the reaction rate.[1]

-

Reaction Temperature: While many reductions of nitroarenes proceed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, exercise caution as higher temperatures can sometimes lead to an increase in side products.[1]

Q2: I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for ethyl anthranilate?

The formation of side products is a common hurdle due to the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions carefully.

-

Choice of Reducing Agent:

-

Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are generally not recommended for the reduction of aryl nitro compounds to anilines as they tend to produce azo compounds.[2][3]

-

Catalytic hydrogenation using palladium on carbon (Pd/C) is often a good choice for clean reductions.[4]

-

Iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is a classic and effective method known for its chemoselectivity.[2][3]

-

-

Reaction Monitoring:

-

Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time to maximize the yield of the desired amine and minimize the formation of byproducts.

-

-

Temperature Control:

-

Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rates of competing side reactions.

-

Q3: The ester group in my ethyl 2-nitrobenzoate is being reduced along with the nitro group. How can I prevent this?

The ester functional group can be sensitive to certain reducing agents, especially under harsh conditions.

-

Selecting a Chemoselective Reducing Agent:

-

Catalytic hydrogenation with Pd/C is generally chemoselective for the nitro group in the presence of an ester.[4]

-

Reductions using iron powder with an acid catalyst (like Fe/HCl or Fe/NH₄Cl) are also known to be highly chemoselective and will typically not affect the ester group.[5]

-

Tin(II) chloride (SnCl₂) in an acidic medium is another mild and selective option.[2]

-

Frequently Asked Questions (FAQs)

This section covers common questions about the selective reduction of ethyl 2-nitrobenzoate.

What is the best reducing agent for the selective reduction of ethyl 2-nitrobenzoate to ethyl anthranilate?

There isn't a single "best" reducing agent as the optimal choice can depend on factors like available equipment, scale, and the presence of other functional groups. However, for this specific transformation, catalytic hydrogenation using Palladium on carbon (Pd/C) and iron powder in the presence of an acid (e.g., Fe/NH₄Cl) are two of the most reliable and widely used methods.[3] Both offer excellent chemoselectivity, leaving the ethyl ester group intact.

How can I monitor the progress of the reaction to prevent over-reduction?

Regular monitoring is essential. The most common methods are:

-

Thin Layer Chromatography (TLC): This is a quick and easy way to visually track the disappearance of the starting material (ethyl 2-nitrobenzoate) and the appearance of the product (ethyl anthranilate).

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate measurement of the concentration of both the starting material and the product over time.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the components of the reaction mixture.

By taking samples from the reaction at regular intervals, you can determine the point at which the starting material is consumed and stop the reaction to prevent the formation of byproducts.

What are the typical work-up and purification procedures for ethyl anthranilate?

After the reaction is complete, the following steps are generally taken:

-

Filtration: If a solid catalyst or metal was used (e.g., Pd/C or iron powder), it needs to be removed by filtration.

-

Neutralization: If the reaction was run under acidic conditions, the mixture should be neutralized with a base (e.g., sodium bicarbonate or sodium carbonate solution).

-

Extraction: The product is then typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude ethyl anthranilate can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for two recommended procedures.

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often preferred for its clean reaction profile and high yields.

Materials:

-

Ethyl 2-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

-

In a suitable hydrogenation flask, dissolve ethyl 2-nitrobenzoate in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).

-

Seal the flask and purge the system with nitrogen or argon to remove air.

-

Introduce hydrogen gas (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl anthranilate.

-

Purify the product by vacuum distillation or column chromatography.

Protocol 2: Reduction using Iron and Ammonium Chloride

This is a classic, cost-effective, and highly selective method.

Materials:

-

Ethyl 2-nitrobenzoate

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethyl 2-nitrobenzoate, ethanol, and water.

-

Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 1-1.5 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl anthranilate.

-

Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitroarenes

| Reagent Combination | Category | Advantages | Drawbacks |

| Fe/NH₄Cl(aq) | Reducing Metal | Mild reaction conditions, chemoselective, abundant and cheap metal, ease of purification. | Non-catalytic. |

| Fe/HCl(aq) or Fe/AcOH | Reducing Metal | Chemoselective, abundant and cheap metal. | Highly corrosive reaction medium, requires neutralization. |

| Sn/HCl(aq) | Reducing Metal | Chemoselective. | Highly corrosive, generates large volumes of hazardous tin-salt waste. |

| SnCl₂ (+HCl) | Reducing Metal | Chemoselective. | Generates large volumes of hazardous tin-salt waste. |

| Pd/H₂ | Catalytic Hydrogenation | Atom economical, catalytic methodology. | Potential for Pd contamination, flammable H₂ gas, can reduce other functional groups. |

| Pt/H₂ | Catalytic Hydrogenation | Atom economical, catalytic methodology. | Potential for Pt contamination, flammable H₂ gas, can reduce other functional groups. |

| Ni/H₂ | Catalytic Hydrogenation | Atom economical, catalytic methodology. | Potential for Ni contamination, flammable H₂ gas, can reduce other functional groups. |

| LiAlH₄ | Hydride | Reactive, especially for hindered nitroarenes. | Generally affords other products like azobenzene, pyrophoric/air-sensitive. |

This table is adapted from a comparative analysis of nitroarene reduction methods.[3]

Visualizations

Reaction Pathway and Potential Side Products

Caption: The stepwise reduction of ethyl 2-nitrobenzoate and potential side reactions.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the reduction reaction.

References

- ShangHai QiGuang. (2023-12-25). preparation of ethyl anthranilate_industrial additives.

- WIPO Patentscope. (n.d.). WO/1996/028410 METHOD FOR SYNTHESISING 2-ETHYL-ANTHRAQUINONE.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development.

- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.

- Stack Exchange. (2017-09-12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.

- SciRP.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.

- ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram.

- ACS Publications. (2023-08-18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.

- Google Patents. (n.d.). US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof.

- ResearchGate. (2021-10-13). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ResearchGate. (2025-08-10). (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts.

- NIH PubChem. (n.d.). Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123.

- Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.

- PMC. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains.

- ResearchGate. (2019-09-17). How methyl anthranilate can be separated from reaction mixture?.

- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.